2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
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Overview
Description
2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, substituted with chlorophenyl and hydroxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with 3-hydroxybenzohydrazide to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the triazoloquinazoline core. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the triazole ring to a dihydrotriazole.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, alkyl halides.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated for their kinase inhibition potential.
1,2,4-Triazolo[4,3-b3,4-f][1,2,4,5]tetrazines: Studied for their optical and semiconductor properties.
Uniqueness
2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one stands out due to its unique combination of chlorophenyl and hydroxyphenyl substitutions, which may confer distinct biological and chemical properties compared to other triazoloquinazoline derivatives.
Biological Activity
2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. Its unique structure combines a triazole ring with a quinazoline core, making it a candidate for various biological applications. This article delves into the biological activity of this compound, including its mechanisms of action and potential therapeutic uses.
Chemical Structure and Properties
The compound's IUPAC name is 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one. Its molecular formula is C21H17ClN4O2. The presence of the chlorophenyl and hydroxyphenyl groups is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H17ClN4O2 |
Molecular Weight | 392.84 g/mol |
IUPAC Name | 2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
CAS Number | 539848-55-0 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It has been studied for its potential as an enzyme inhibitor and receptor modulator . The mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : The compound has shown potential in modulating receptors linked to various physiological responses.
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer properties. For example:
- Case Study : A study demonstrated that similar compounds could induce apoptosis in cancer cell lines by activating caspase pathways. The specific derivative's IC50 values were measured to assess potency against various cancer types.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Study Findings : In vitro assays showed that it exhibits moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Preliminary studies suggest this compound may possess anti-inflammatory properties:
- Mechanism : It potentially inhibits pro-inflammatory cytokines and mediates pathways related to inflammation.
Table 1: Summary of Biological Activities
Activity Type | Assessed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Antimicrobial | Moderate inhibition against E. coli | |
Anti-inflammatory | Reduces cytokine levels |
Case Studies
-
Anticancer Evaluation :
- A study on the compound's derivatives revealed that modifications to the triazole ring significantly affected cytotoxicity against various cancer cell lines.
- IC50 values ranged from 10 µM to 25 µM depending on structural variations.
-
Antimicrobial Testing :
- The compound demonstrated an IC50 of approximately 50 µg/mL against Staphylococcus aureus, indicating moderate efficacy compared to standard antibiotics.
Properties
IUPAC Name |
2-(3-chlorophenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2/c22-14-6-1-5-13(10-14)20-24-21-23-16-8-3-9-17(28)18(16)19(26(21)25-20)12-4-2-7-15(27)11-12/h1-2,4-7,10-11,19,27H,3,8-9H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADJJCMEYFGYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC(=CC=C5)O)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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